2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Anticancer Activity
Research has demonstrated that derivatives of thiazolidine, such as those related to the compound of interest, have been synthesized and evaluated for their anticancer properties. For instance, a study by de Melo Rêgo et al. (2017) synthesized thiazacridine derivatives and evaluated their anticancer potential. These compounds showed selective cytotoxicity towards hematopoietic neoplastic cells, indicating their potential for cancer therapy, especially in leukemia and lymphoma models (de Melo Rêgo et al., 2017).
Antimicrobial and Antineoplastic Activities
Another study by Atamanyuk et al. (2013) reported the synthesis of thiopyrano[2,3-d]thiazoles containing a naphthoquinone moiety, which exhibited moderate selectivity against melanoma cells and promising antimycobacterial activity. This highlights the compound's potential utility in developing treatments for infectious diseases and cancer (Atamanyuk et al., 2013).
Antischistosomal Activity
Elaasar and Saied (2008) explored the thiation of thiazolidines, leading to compounds with pronounced antischistosomal activity. This suggests that modifications of the thiazolidine core structure, such as the one described in your compound, could yield significant therapeutic agents for treating schistosomiasis, a parasitic disease (Elaasar & Saied, 2008).
Electrochemical Properties and Heavy Metal Complexation
Ungureanu et al. (2021) characterized the electrochemical properties of thiazolidin-4-ones, suggesting their potential as ligands for complexing heavy metals. This indicates their possible application in environmental remediation or analytical chemistry (Ungureanu et al., 2021).
DNA Binding and Topoisomerase I Inhibition
Lafayette et al. (2013) investigated thiazacridine and imidazacridine derivatives for their DNA binding and topoisomerase I inhibition activities. Such studies underscore the potential for thiazolidine derivatives in developing novel anticancer agents that target DNA replication and cell division processes (Lafayette et al., 2013).
properties
IUPAC Name |
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c14-11-10(18-12(17)13-11)6-7-1-2-8-9(5-7)16-4-3-15-8/h1-2,5-6H,3-4H2,(H,13,14,17)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATZDBMUMAGGIE-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one |
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